The following table summarizes the in vitro activity of this compound against various bacterial organisms, based on historical clinical isolates [1] [2]:
| Bacterial Category | Specific Organisms | This compound Activity (MIC values and notes) |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus (methicillin-susceptible) | Clinical efficacy demonstrated in infections (e.g., endocarditis, osteomyelitis) [2]. |
| Most cephalothin-susceptible Gram-positive cocci | Active [2]. | |
| Gram-Negative Bacteria | Escherichia coli | Inhibited 65% of cephalothin-resistant strains at ≤12.5 µg/ml [2]. |
| Klebsiella pneumoniae | Susceptible [1]. | |
| Proteus species | Susceptible [1]. | |
| Salmonella species | Most strains susceptible [1]. | |
| Shigella species | Most strains susceptible [1]. | |
| Haemophilus influenzae | Susceptible [1]. | |
| Enterobacter species | Inhibited 65% of strains at ≤12.5 µg/ml [2]. | |
| Citrobacter species | Susceptible [1]. | |
| Arizona species | Susceptible [1]. | |
| Other Notes | Activity compared to cefamandole | Similar spectrum, but This compound is less active against most Gram-positive organisms [1]. |
| Activity compared to cephalothin | Active against cephalothin-susceptible organisms and many cephalothin-resistant Gram-negative strains [2]. |
The core quantitative data in the table above originates from a 1979 in vitro and clinical evaluation [2]. Here is a detailed breakdown of the experimental protocols used:
This compound is a semisynthetic, second-generation cephalosporin administered parenterally [1]. Its key characteristics and a comparison with a related antibiotic are provided below:
The diagram below illustrates the bactericidal mechanism of cephalosporins like this compound and primary bacterial resistance pathways.
Cephalosporin mechanism and key resistance paths.
Ceforanide exerts its bactericidal effect by targeting the bacterial cell wall. The following diagram illustrates its mechanism of action and the subsequent effect on bacterial cells.
Its antibacterial spectrum is characteristic of second-generation cephalosporins, bridging the coverage of first and third generations [1] [2].
This compound's pharmacokinetics are characterized by linear kinetics over a dosing range of 250 mg to 1,000 mg, a relatively long half-life for its class, and primarily renal elimination [4] [1]. Key parameters from human studies are summarized below.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Bioavailability (IM) | ~100% [4] | Healthy male volunteers |
| Protein Binding | ~80% [3] [5] | |
| Elimination Half-life | 2.5 - 3.0 hours [4] [1] | Healthy adults |
| Primary Elimination Route | Renal, unchanged drug [3] [4] | |
| Urinary Recovery | 85-95% within 24 hours [3] [1] | |
| Effect of Probenecid | No significant change in pharmacokinetics [6] | Drug interaction study |
Key Experimental Protocols:
This compound serves as a historical example of a second-generation cephalosporin optimized for convenient dosing. For modern drug development, its profile underscores the importance of spectrum coverage, pharmacokinetics, and practical dosing schedules.
The table below summarizes the key technical data found in the search results regarding ceforanide's stability and antibacterial activity.
| Aspect | Details |
|---|---|
| General Beta-Lactamase Stability | Stable against hydrolysis by Type IIa beta-lactamase and staphylococcal penicillinase. Stability against RTEM enzyme (Type IIIa) and Type IVa beta-lactamase is similar to that of the first-generation cephalosporin, cephradine [1]. |
| Inoculum Effect | A significant inoculum effect is observed. Minimum Inhibitory Concentrations (MICs) increase considerably with inoculum sizes of 10^6 CFU or higher, particularly with Enterobacteriaceae, likely due to hydrolysis by beta-lactamases at high bacterial densities [1]. |
| Spectrum of Activity | Similar to cefamandole and cefonicid. Active against Staphylococcus aureus (except MRSA), streptococci, E. coli, Klebsiella pneumoniae, H. influenzae, and Neisseria gonorrhoeae (including beta-lactamase-producing strains). Generally not active against Pseudomonas, Acinetobacter, Serratia, Enterobacter, Bacteroides fragilis, and many strains of Proteus and Providencia [1]. |
| Pharmacokinetics (IV dose) | Peak plasma concentration of 135-140 mg/L after a 1g, 30-minute intravenous infusion. Elimination half-life is 2.5 - 3.0 hours. Primarily excreted unchanged in urine (83-95% recovery) [2] [1]. |
While specific protocols for this compound were not detailed, the following methodologies are standard for evaluating the beta-lactamase stability of beta-lactam antibiotics [1] [3]. The general workflow for these experiments can be visualized as follows:
Minimum Inhibitory Concentration (MIC) Determinations
Enzyme Kinetic Assays
k_cat (turnover number) and K_m (Michaelis constant) [4] [3].Assessment of Stability
The following table summarizes the key quantitative data on the inoculum effect for ceforanide:
| Aspect of Inoculum Effect | Experimental Findings | Key Context and Comparisons |
|---|---|---|
| General MIC Increase | "Considerable increases" in MIC occur when inoculum size increases to 10^6 CFU or greater [1]. | The effect is most pronounced with the Enterobacteriaceae [1]. |
| Impact on Bactericidal Activity | Minimum Bactericidal Concentrations (MBCs) for strains of Staphylococci and Streptococci may exceed MICs by several-fold [1]. | This indicates a reduced bactericidal effect at high inocula for these gram-positive organisms [1]. |
| Mechanism | The effect is likely due to hydrolysis of the drug by β-lactamases present in large bacterial inocula [1]. | This compound is stable against some β-lactamases (e.g., type IIa, S. aureus penicillinase) but susceptible to others [1]. |
| Comparative Stability | The activity of this compound is more affected by inoculum size than some other cephalosporins. Selection of resistant isolates occurred more frequently in this compound-treated mice than in mice treated with other cephalosporins [1]. |
The search results do not contain a specific, detailed protocol for this compound. However, the general methodology for evaluating the inoculum effect, as applied to other cephalosporins like cefazolin, can be adapted [2] [3].
Experimental workflow for inoculum effect assessment
Here is a generalized experimental workflow for inoculum effect assessment, synthesized from methodologies used in the search results:
The core information on this compound's inoculum effect comes from research published in the 1980s and 1990s. To find more recent data:
The table below summarizes key pharmacokinetic parameters from studies in healthy volunteers.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Half-life (t½) | 2.6 - 2.98 hours [1] | |
| 2.8 - 2.9 hours [2] [3] | After IV infusion | |
| Protein Binding | 80.6% [1] | |
| Volume of Distribution | Not specified in available literature | |
| Plasma Clearance (Clp) | ~48 mL/min (2.88 L/h) [2] | After IV infusion; equivalent to ~2.9 L/h |
| Renal Clearance (Clr) | ~47 mL/min [2] | After IV infusion |
| Route of Elimination | Primarily renal, unchanged in urine [1] | 80-85% of dose excreted unchanged in urine within 12 hours [2] [1] [3] |
| Bioavailability | 100% [3] | Intramuscular injection |
| Peak Serum Concentration (Cmax) | 135 μg/mL (1000 mg IV) [3] | At the end of a 30-minute infusion |
| 69 μg/mL (1000 mg IM) [3] | After intramuscular injection |
Since a direct protocol is unavailable, here is a framework for developing one, based on general TDM principles and the pharmacokinetic data for this compound.
Analytical Method Development: For a modern TDM protocol, a robust bioanalytical method is required. You could adapt a method like the one developed for cefiderocol [4], which uses High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Defining the Pharmacokinetic/Pharmacodynamic (PK/PD) Target: For beta-lactam antibiotics like cephalosporins, the time that the free drug concentration exceeds the pathogen's Minimum Inhibitory Concentration (fT>MIC) is the most predictive index for efficacy. A specific target for this compound (e.g., 100% fT>MIC or 50% fT>4xMIC) needs to be established through pre-clinical and clinical studies.
Sampling Strategy: Based on its half-life, a trough concentration (drawn immediately before the next dose) is typically the most practical and informative sample for TDM to ensure concentrations remain above the target throughout the dosing interval [4].
For drug development professionals, future work on this compound or similar agents could focus on:
Ceforanide is a bactericidal, second-generation cephalosporin antibiotic. Its mechanism of action, like other beta-lactams, is the inhibition of bacterial cell wall synthesis [1].
The experimental workflow for implementing this protocol is summarized in the diagram below:
The table below summarizes quantitative data from historical and pharmacological sources for this compound.
| Parameter | Details for this compound | Source / Context |
|---|---|---|
| Prophylactic Dosage | 1 g Intravenous (IV) | Clinical Trial in CABG [2] |
| Dosing Frequency | Every 12 hours | Clinical Trial in CABG [2]; Pharmacology [1] |
| Protocol Duration | 2.5 days (5 total doses) | Clinical Trial in CABG [2] |
| Plasma Half-Life | 2.5 - 3.5 hours | ScienceDirect Overview [1] |
| Plasma Protein Binding | >80% (approx. 81%) | ScienceDirect Overview [1] |
| Volume of Distribution | 0.13 - 0.4 L/kg | ScienceDirect Overview [1] |
| Primary Elimination | Renal excretion (urine) | ScienceDirect Overview [1] |
| Historical Comparator | Cephalothin (1 g IV every 6 hours) | Clinical Trial [2] |
While historically effective, this compound is not featured in contemporary surgical prophylaxis guidelines. Current standards emphasize different agents and streamlined protocols.
For researchers designing studies on surgical prophylaxis, here is a template based on current guidelines [3], which can be adapted for evaluating any antibiotic.
1. Objective To assess the efficacy and safety of [Antibiotic X] in preventing surgical site infections (SSIs) following [Type of Surgery], compared to the standard of care.
2. Materials
3. Methodology
4. Data Analysis
The following tables summarize quantitative data on this compound's clinical performance and pharmacokinetic properties from historical studies.
Table 1: Clinical Efficacy of this compound in Community-Acquired Bacterial Pneumonia
| Clinical Trial Parameter | Results from Wallace et al. (1979) [1] [2] | Results from Randomized Study (1981) [3] |
|---|---|---|
| Patient Population | 28 adult patients | 28 patients treated with this compound; 26 with cefazolin |
| Dosage Regimen | 500 mg or 1000 mg every 12 hours | 0.5 g every 12 hours |
| Mean Treatment Duration | 7.5 days | Not specified |
| Primary Pathogens | S. pneumoniae and/or H. influenzae (24/28 infections) | S. pneumoniae (38 patients); H. influenzae |
| Clinical & Radiographic Response | 100% (28/28) | 100% (50/50 evaluable patients) |
| Eradication of *S. pneumoniae* | Effective | Effective |
| Eradication of *H. influenzae* | Ineffective: Organism persisted during therapy in 9/12 patients and post-therapy in 3/8 patients. | Ineffective: Persisted in sputum of 4/5 this compound-treated patients and 5/8 cefazolin-treated patients. |
| Common Side Effects | Thrombocytosis (15), asymptomatic eosinophilia (5), mild serum transaminase elevation (3) | No serious adverse reactions reported |
Table 2: In Vitro Antibacterial Activity and Pharmacokinetics of this compound
| Property | Summary Data |
|---|---|
| Antibacterial Class | Second-generation, parenteral cephalosporin [4] |
| In Vitro Activity (Superior to 1st Gen.) | Several Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase-producing strains) [4] |
| Key In Vitro Gaps | Less active against Staphylococcus aureus; resistant organisms include Pseudomonas, Acinetobacter, Serratia, Bacteroides fragilis, and many strains of Proteus and Providencia [4] |
| Dosing Advantage | Long elimination half-life permitted twice-daily administration [1] [4] |
| Serum Levels (after 0.5 g IV dose) | Peak (1 hr): 39.6 μg/mL; Trough (11.5 hr): 2.5 μg/mL [3] |
The methodologies below are derived from the primary research on this compound and can serve as a template for designing historical comparative studies.
This protocol is based on the study design used by Wallace et al. and other contemporary trials [1] [3].
This protocol outlines the standard methodology used to determine this compound's antibacterial activity [4].
While this compound is obsolete in clinical practice, its historical data is valuable for specific research applications.
The diagrams below illustrate the key experimental pathways and clinical study design based on the historical research data.
For modern drug development professionals, the case of this compound highlights several critical lessons. It demonstrates that in vitro susceptibility does not guarantee clinical success, as seen with the persistent colonization of H. influenzae [1] [3]. This underscores the necessity of robust PK/PD studies that account for tissue penetration at the infection site. Furthermore, its narrow spectrum against relevant pathogens like S. aureus and Pseudomonas limited its utility, pushing the development of broader-spectrum third-generation cephalosporins and other classes [4].
Current research has moved toward computational genomics and subtractive genomics to identify novel, conserved essential proteins across multiple pneumonia pathogens as targets for new antibacterial agents, a stark contrast to the iterative analog development of past cephalosporins [8].
This compound is a "second-generation" cephalosporin antibiotic developed for parenteral administration (intramuscular or intravenous) [1]. Its key pharmacological advantage is a relatively long elimination half-life of approximately 3 hours in patients with normal renal function, which supports a twice-daily (q12h) dosing schedule [2]. The primary route of elimination is renal, requiring dose adjustment in patients with impaired kidney function [2].
The antibacterial activity of this compound is similar to cefamandole [1] [2]. The following table summarizes its in vitro activity against key pathogens relevant to endocarditis:
| Organism | In Vitro Activity | Notes |
|---|---|---|
| Staphylococcus aureus (Methicillin-Susceptible) | Active, though less so than cefamandole, cefuroxime, or first-generation cephalosporins [1] | Activity is the basis for its use in susceptible staphylococcal endocarditis. |
| Nonenterococcal Streptococci (e.g., Streptococcus viridans) | Active [3] | A primary target in the cited clinical trial. |
| Haemophilus influenzae | Active, including against beta-lactamase-producing strains [1] | |
| Enterobacteriaceae (e.g., E. coli, Klebsiella) | Generally active, superior to first-generation cephalosporins [1] | |
| Pseudomonas aeruginosa, Serratia, Bacteroides fragilis | Resistant [1] [2] |
A key clinical study evaluated this compound as the sole agent for treating right-sided infective endocarditis in 17 patients [3] [4].
The study treated 17 patients with right-sided endocarditis caused by Staphylococcus aureus or nonenterococcal streptococci with parenteral this compound twice daily [3] [4]. The outcomes are summarized below:
| Outcome Metric | Number of Patients |
|---|---|
| Cured of original infection | 15 |
| Withdrawn from study | 2 (1 transferred hospital; 1 had streptococcus tolerant to this compound) |
| Adverse effects, possibly drug-related | 2 (therapy stopped after 3 weeks; resolved after discontinuation) |
| Developed new bacteremia | 2 (due to continued intravenous drug abuse during study) |
This demonstrates that this compound can be a useful agent for treating right-sided endocarditis caused by susceptible pathogens [3].
Based on the clinical study, the following protocol can be outlined for susceptible cases of right-sided staphylococcal or streptococcal endocarditis.
For researchers investigating this compound or similar antibiotics, the following methodological details are relevant.
The methodology for determining this compound's antibacterial activity, as referenced in the clinical studies, typically involves standard broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC) [1]. The activity can be medium-dependent, and the presence of beta-lactamase in some strains can affect results [3]. It is essential to use reference standards (e.g., CLSI guidelines) for accurate susceptibility categorization.
The efficacy of this compound for endocarditis was also evaluated in animal models prior to human trials. One referenced study compared this compound against cefazolin, methicillin, and nafcillin in a rabbit model of S. aureus endocarditis [6]. The general workflow for such experimental models is outlined below:
The long half-life of this compound is a key differentiator. Critical PK parameters to assess include [2]:
This compound has proven to be a useful therapeutic agent for the treatment of right-sided endocarditis caused by susceptible S. aureus and nonenterococcal streptococci [3] [4]. Its primary advantage lies in its prolonged half-life, enabling a convenient twice-daily dosing regimen that can facilitate outpatient antibiotic therapy in selected cases.
However, its use in modern practice requires careful consideration:
Therefore, while this compound represents an important part of the historical and scientific record of antibiotic development for endocarditis, its current role is likely limited and would be considered an alternative agent in specific scenarios guided by susceptibility testing and infectious disease expertise.
The table below summarizes the in vitro antibacterial activity of this compound against pathogens relevant to skin and soft tissue infections (SSTIs) [1] [2].
| Bacterial Species / Group | Activity Level | Notes / Comparative Activity |
|---|---|---|
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (methicillin-susceptible) | Susceptible to Moderately Susceptible | Less potent than cefazolin, cefamandole, or cephalothin [2]. |
| β-haemolytic Streptococcus (e.g., S. pyogenes) | Highly Active | Killing rate comparable to penicillin at equivalent multiples of MIC [3] [4]. |
| Streptococcus pneumoniae | Highly Active | [5] [2] |
| Enterococci | Resistant | [2] |
| Gram-Negative Bacteria | ||
| Escherichia coli | Susceptible | Similar to cefamandole and cefoxitin [2]. |
| Klebsiella pneumoniae | Susceptible | Generally more potent than cefamandole or cefoxitin in some studies [2]. |
| Proteus species | Variable (often Resistant) | [2] |
| Haemophilus influenzae | Susceptible | Includes β-lactamase-producing strains [5] [2]. |
| Pseudomonas aeruginosa | Resistant | [1] [2] |
| Serratia species | Resistant | [1] |
| Bacteroides fragilis | Resistant | [2] |
Key pharmacokinetic parameters of this compound that support a twice-daily dosing regimen are summarized below [1] [6] [2].
| Parameter | Value / Range |
|---|---|
| Pharmacokinetic Class | Second-generation, parenteral cephalosporin. |
| Route of Administration | Intravenous (IV) or Intramuscular (IM). |
| Protein Binding | ~80% (range 80.6% - 87.9%) [6] [7] [2]. |
| Average Elimination Half-life | 2.5 - 3.0 hours (in normal renal function). |
| Primary Route of Elimination | Renal excretion, unchanged in urine (85-95% within 24 hours). |
| Dosing in Renal Impairment | Requires adjustment; half-life extends to ~25 hours in severe renal impairment [2]. |
A 1980 study evaluated this compound in 35 patients with cellulitis [3] [4].
The following workflow outlines a historical treatment protocol based on the gathered data.
This compound is a bactericidal agent that inhibits bacterial cell wall synthesis, as illustrated below.
Ceforanide is a second-generation cephalosporin antibiotic characterized by an extended elimination half-life, enabling twice-daily dosing. Its antibacterial spectrum covers many common uropathogens, including Escherichia coli, Klebsiella, and Proteus species. While historical clinical trials demonstrated efficacy in UTI treatment, this compound is not currently approved for clinical use in many regions, making it primarily of research interest today [1] [2]. These application notes provide a consolidated reference on its pharmacological properties and outline protocols for contemporary evaluation of its potential.
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary mechanism involves high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP-2 in organisms like Bacteroides fragilis. This binding disruptes the final transpeptidation step of peptidoglycan synthesis, leading to osmotic instability and cell lysis [2].
The compound's chemical structure includes a tetrazole moiety and is closely related to cefamandole. Its key pharmacodynamic advantage is a prolonged half-life compared to other early cephalosporins [3].
This compound's in vitro activity is similar to other second-generation cephalosporins like cefamandole, though it is generally less active against Gram-positive organisms [1].
| Bacterial Species | Typical MIC Range (μg/mL) | Susceptibility Profile |
|---|---|---|
| Escherichia coli | ≤12.5 | Susceptible [4] |
| Klebsiella pneumoniae | ≤12.5 | Susceptible [1] [4] |
| Proteus mirabilis | Information Missing | Susceptible [1] [2] |
| Enterobacter species | ≤12.5 | Susceptible (65% of strains) [4] |
| Salmonella & Shigella | Information Missing | Most strains susceptible [1] [2] |
| Haemophilus influenzae | Information Missing | Susceptible [1] [2] |
| Serratia marcescens | >12.5 | Resistant (Most strains) [1] |
| Pseudomonas aeruginosa | Information Missing | Resistant (All strains) [1] [2] |
| Staphylococcus aureus | Information Missing | Less active than against Gram-negatives [1] |
This compound's pharmacokinetics are characterized by excellent tissue penetration and prolonged elimination, supporting its twice-daily dosing regimen.
| Parameter | Value | Route & Comments |
|---|---|---|
| Bioavailability | ~100% | Intramuscular (i.m.) injection [3] |
| Peak Serum Concentration | >100 μg/mL | After 1 g intravenous (i.v.) dose [1] |
| Volume of Distribution | 0.13 - 0.4 L/kg | i.v., indicates wide tissue distribution [3] |
| Plasma Protein Binding | 80.6% - 81% | i.v. [3] [2] |
| Elimination Half-Life | 2.5 - 3.5 hours | Patients with normal renal function [1] [3] |
| Route of Elimination | Primarily renal | 85-90% excreted unchanged in urine within 12 hours [1] [2] |
| Clearance | 35 - 55 mL/min | i.v. [3] |
Key Distribution Notes: Tissue penetration studies confirm that this compound achieves inhibitory concentrations in cardiac tissue, bone, joint fluid, and the urinary tract [1].
This standard protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against clinical uropathogen isolates.
Materials:
Methodology:
Quality Control: Include reference strains E. coli ATCC 25922 and S. aureus ATCC 29213.
This protocol evaluates the in vivo efficacy of this compound in a mouse model of ascending UTI.
Materials:
Methodology:
Data Analysis: Compare the mean bacterial load (log₁₀ CFU/organ) between treatment and control groups using an unpaired t-test.
This protocol quantifies the concentration of active this compound excreted in urine.
Materials:
Methodology:
The following diagram illustrates the logical workflow for the preclinical evaluation of this compound's efficacy for UTIs, from in vitro testing to in vivo validation.
Historical Clinical Trials: Early clinical studies from the late 1970s and early 1980s demonstrated this compound's efficacy. One study of 27 patients with various infections, including UTIs, reported a satisfactory clinical response in all patients and a satisfactory bacteriological response in 26 of 27 patients [4]. The drug was generally well-tolerated.
Contemporary Cephalosporin Considerations:
Ceforanide is a second-generation cephalosporin antibiotic characterized by its prolonged half-life (approximately 2.5-3.0 hours in healthy adults) that enables twice-daily dosing, presenting a significant advantage in both therapeutic and prophylactic clinical applications. As a β-lactam antibiotic, this compound exerts its bactericidal activity by inhibiting bacterial cell wall synthesis, primarily through binding to penicillin-binding proteins (PBPs). Its spectrum of activity most closely resembles those of cefamandole and cefonicid, demonstrating superior in vitro activity against several species of Enterobacteriaceae compared to first-generation cephalosporins, while maintaining activity against Haemophilus influenzae (including β-lactamase-producing strains) and excellent activity against Neisseria gonorrhoeae. However, its activity against Staphylococcus aureus is less potent than that of cefamandole, cefuroxime, and first-generation cephalosporins, and it lacks activity against Pseudomonas, Acinetobacter, Serratia species, and Bacteroides fragilis [1].
The critical importance of antimicrobial susceptibility testing (AST) in clinical microbiology cannot be overstated, particularly in an era of escalating antimicrobial resistance (AMR). According to recent data, the six leading mortality-causing pathogens—Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa—were responsible for 929,000 deaths attributable to AMR and 3.57 million deaths associated with AMR in 2019 alone [2]. This alarming global health threat underscores the essential role of accurate AST in guiding appropriate antimicrobial therapy, controlling the emergence and spread of AMR, and supporting antimicrobial stewardship programs. The determination of bacterial susceptibility to this compound provides clinicians with vital information for selecting optimal therapeutic regimens, especially for community-acquired pneumonia, skin and soft tissue infections, and surgical prophylaxis [1].
This compound exhibits a characteristic profile of second-generation cephalosporins with specific enhancements against Gram-negative organisms while maintaining reasonable anti-Gram-positive activity (though diminished compared to first-generation agents). Against most isolates of Staphylococcus aureus (except methicillin-resistant strains), this compound demonstrates susceptibility, though it is a less potent inhibitor than cephazolin, cephalothin, cefamandole, or cefuroxime. The antibiotic is a potent inhibitor of most streptococcal species (excluding enterococci) and shows excellent activity against Escherichia coli that is similar to cefamandole and cefoxitin, and greater than that of cephazolin and cephalothin [1].
The activity against Klebsiella species varies between studies, with this compound generally being the most potent compared to cefamandole and cefoxitin. Salmonella species are highly susceptible to this compound, while Shigella species demonstrate moderate susceptibility. Notably, Enterobacter, Proteus, Providencia, and Serratia species are typically resistant, as are Pseudomonas and Acinetobacter species. Among fastidious organisms, Neisseria gonorrhoeae and Neisseria meningitidis (including penicillinase-producing strains) and Haemophilus influenzae (including β-lactamase-producing strains) maintain susceptibility to this compound [1].
Table 1: Comparative Susceptibility Profiles of this compound and Reference Cephalosporins Against Escherichia coli
| Antibiotic | Class | Susceptibility by Zone Size (≥18 mm) | Susceptibility by MIC (≤8 μg/mL) |
|---|---|---|---|
| Cephalothin | First-generation | 0% (reference) | Not reported |
| Cefazolin | First-generation | 67% | 88% |
| Cefamandole | Second-generation | 67% | 88% |
| This compound | Second-generation | 93% | 94% |
Data adapted from comparative study of 27 cephalothin-nonsusceptible E. coli isolates [3]
The inoculum effect represents an important consideration in this compound susceptibility testing. While increases in inoculum size up to 10⁵ colony-forming units (CFU) have minimal effect on the minimum inhibitory concentration (MIC) of this compound, when the inoculum size increases to 10⁶ CFU or greater, substantial increases occur in the MIC, particularly with Enterobacteriaceae. This phenomenon is likely attributable to hydrolysis of the drug by β-lactamases at higher bacterial densities [1]. The minimum bactericidal concentrations (MBCs) of this compound generally equivalent to or no more than 2-fold higher than MICs for most bacterial species. However, against strains of Enterobacter species, indole-positive Proteus species, staphylococci, and streptococci, bactericidal concentrations may exceed inhibitory concentrations by several-fold [1].
The broth microdilution method represents one of the reference standard techniques for determining the Minimum Inhibitory Concentration (MIC) of this compound and is widely employed in clinical microbiology laboratories. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of this compound in liquid growth medium [2].
Table 2: Broth Microdilution Protocol for this compound Susceptibility Testing
| Parameter | Specification | Notes |
|---|---|---|
| Inoculum Preparation | 0.5 McFarland standard in sterile saline | Approximately 1-5×10⁸ CFU/mL |
| Dilution Method | Serial two-fold dilutions | Range typically 0.06-64 μg/mL |
| Inoculation Volume | 50-100 μL per well | Final bacterial density ~5×10⁵ CFU/mL |
| Growth Medium | Mueller-Hinton broth | For fastidious organisms, supplement as needed |
| Incubation Conditions | 35±2°C for 16-20 hours | Ambient air |
| MIC Determination | Lowest concentration inhibiting visible growth | Read against contrasting background |
| Quality Control | Reference strains E. coli ATCC 25922, S. aureus ATCC 29213 | Verify expected MIC ranges |
The technical variability of antimicrobial susceptibility testing must be considered when interpreting results. MIC results for an isolate may commonly be ±1 log₂ (doubling dilution) different than reference values due to normal technical variability of antimicrobial susceptibility testing methods [4]. This intrinsic variability underscores the importance of proper technique standardization and quality control implementation.
The agar dilution method serves as another reference standard for this compound susceptibility testing, particularly suitable for testing multiple bacterial isolates simultaneously against a single antibiotic concentration. This method involves incorporating serial two-fold dilutions of this compound into Mueller-Hinton agar plates, followed by spot-inoculation with standardized bacterial suspensions [2].
Workflow Overview:
The major advantage of agar dilution is the capacity to test multiple isolates on a single plate containing a defined antibiotic concentration. However, the method is labor-intensive for testing single isolates and requires careful quality control to ensure accurate antibiotic incorporation and inoculation [2].
The Kirby-Bauer disk diffusion method provides a practical, cost-effective alternative for this compound susceptibility testing in clinical laboratories. This qualitative method involves applying this compound-impregnated disks to the surface of an inoculated agar plate, allowing radial diffusion of the antibiotic, and measuring zones of inhibition after incubation [5].
Diagram 1: Disk Diffusion Workflow for this compound. This diagram illustrates the standardized procedure for performing disk diffusion susceptibility testing with this compound, from inoculum preparation through interpretation.
Critical considerations for the disk diffusion method include:
While disk diffusion does not provide a quantitative MIC value, it offers a reliable categorical result (Susceptible, Intermediate, or Resistant) when performed according to established guidelines such as those published by the Clinical and Laboratory Standards Institute (CLSI) [5].
Implementation of a comprehensive quality control program is essential for ensuring the accuracy and reproducibility of this compound susceptibility testing results. Regular testing of standard reference strains with known susceptibility profiles verifies that reagents, media, and techniques are performing within established parameters [2].
Table 3: Recommended Quality Control Strains for this compound Susceptibility Testing
| QC Strain | Expected MIC Range (μg/mL) | Zone Diameter (mm) | Application |
|---|---|---|---|
| Escherichia coli ATCC 25922 | To be established | To be established | Gram-negative QC |
| Staphylococcus aureus ATCC 29213 | To be established | N/A | Broth microdilution QC |
| Staphylococcus aureus ATCC 25923 | N/A | To be established | Disk diffusion QC |
| Pseudomonas aeruginosa ATCC 27853 | To be established | To be established | Resistance profile verification |
Frequency of QC testing should follow established laboratory guidelines, typically requiring weekly verification or testing with each new batch of media or reagents. Laboratories should establish their own QC ranges based on cumulative data when possible, or refer to current CLSI guidelines for recommended QC ranges [2] [6].
Several technical factors can significantly influence this compound susceptibility testing results and must be carefully controlled:
The comparative performance of different AST methods should be considered when selecting testing approaches. While classic technologies used in clinical microbiology to profile antimicrobial susceptibility are time-consuming, they remain the gold standard. Recently developed AST systems have shown advantages over traditional methods in terms of testing speed, but often require extensive validation before implementation in clinical practice [2].
Interpretation of this compound susceptibility testing results relies on the application of established interpretive criteria (breakpoints) that categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) based on MIC values or zone diameters. These breakpoints integrate pharmacological, microbiological, and clinical data to predict therapeutic efficacy [6].
For this compound, specific breakpoints should be derived from the most current FDA-recognized consensus standards, primarily those published by the Clinical and Laboratory Standards Institute (CLSI). The FDA fully recognizes the standards published in CLSI Performance Standards for Antimicrobial Susceptibility Testing, with annual updates reflecting emerging resistance patterns and new clinical evidence [6].
Diagram 2: Interpretation Logic for this compound Susceptibility Results. This decision diagram illustrates the clinical interpretation pathway for this compound susceptibility testing results and their therapeutic implications.
The clinical efficacy of this compound has been established in comparative therapeutic trials for several indications. In the treatment of community-acquired pneumonia, this compound (0.5-2g twice daily) demonstrated comparable efficacy to procaine penicillin and cephazolin. For skin and soft tissue infections caused by S. aureus or β-haemolytic streptococci, this compound showed clinical and bacteriological efficacy rates of approximately 95%, equivalent to cephazolin [1].
In surgical prophylaxis, this compound has proven effective in preventing infections following open heart surgery, vaginal hysterectomy, and cholecystectomy. Notably, in patients undergoing cardiac artery bypass grafting plus additional procedures (e.g., valve replacement), those receiving this compound prophylaxis had a significantly lower overall infection rate compared to cephalothin [1].
The relationship between in vitro susceptibility and clinical response must be interpreted in the context of the infection site, pathogen, and patient-specific factors. For instance, while this compound achieves concentrations in most tissues and fluids—including bone, cardiac tissue, female pelvic organ tissues, abscess fluid, gallbladder tissue, and bile—its penetration into synovial fluid and saliva is poor, potentially limiting efficacy in infections at these sites [1].
Antimicrobial susceptibility testing interpretive criteria for this compound fall under regulatory oversight, with the FDA recognizing consensus standards developed by organizations such as CLSI. These standards establish performance metrics, methodological requirements, and quality control parameters to ensure the accuracy and reproducibility of AST results [6].
Laboratories must adhere to the FDA-recognized standards for this compound testing, which include:
Device manufacturers and users of FDA-cleared devices must consult the FDA's Antibacterial Susceptibility Test Interpretive Criteria website for breakpoints recognized or recommended by FDA, and for information regarding FDA exceptions or additions to the applicable, recognized consensus standard [6] [4].
Fastidious organisms may require modifications to standard this compound susceptibility testing methods. For organisms with special growth requirements, such as the HACEK group (Haemophilus species, Aggregatibacter species, Cardiobacterium hominis, Eikenella corrodens, and Kingella species), streptococci, and anaerobes, supplemented media or extended incubation times may be necessary [2].
The detection of resistance mechanisms presents special challenges in this compound testing. As a second-generation cephalosporin, this compound is generally stable against many β-lactamases, including the type IIa β-lactamase and the penicillinase of S. aureus, with stability similar to cephradine against the RTEM enzyme (type IIIa) and type IVa β-lactamase [1]. However, the selection of resistant isolates occurred more frequently in this compound-treated mice than in mice treated with other cephalosporins, with complete cross-resistance between this compound and cefamandole, partial cross-resistance with cephalothin, but rare cross-resistance with cefoxitin [1].
This compound represents a therapeutically valuable second-generation cephalosporin with particular utility in settings where its prolonged half-life facilitates twice-daily dosing. Accurate susceptibility testing requires meticulous attention to methodological details, including inoculum preparation, growth conditions, and endpoint determination. The comprehensive approach outlined in these Application Notes and Protocols provides researchers, scientists, and drug development professionals with the technical foundation necessary for reliable this compound susceptibility testing.
As antimicrobial resistance patterns continue to evolve, ongoing surveillance of this compound activity against clinically significant pathogens remains essential. Future directions in this compound susceptibility testing may include the development of rapid phenotypic methods and molecular assays for detecting specific resistance mechanisms, potentially reducing the turnaround time from specimen collection to result availability and enabling more targeted therapeutic interventions [2].
The following table outlines the in vitro susceptibility of various bacteria to this compound, based on a 1987 review [1].
| Bacterial Species / Group | Susceptibility to this compound | Notes & Comparative Activity |
|---|---|---|
| Staphylococcus aureus (Methicillin-susceptible) | Susceptible / Moderately Susceptible | Less potent than cephazolin, cephalothin, cefamandole, or cefuroxime [1]. |
| Streptococci (excluding enterococci) | Susceptible | Potent inhibitor of most species [1]. |
| Escherichia coli | Susceptible | Activity similar to cefamandole and cefoxitin [1]. |
| Klebsiella pneumoniae | Susceptible | Generally more potent than cefamandole and cefoxitin in studies [1]. |
| Haemophilus influenzae (including β-lactamase producers) | Susceptible | [1] |
| Neisseria gonorrhoeae (including penicillinase producers) | Susceptible | Excellent in vitro activity [1]. |
| Pseudomonas species | Resistant | [1] |
| Acinetobacter species | Resistant | [1] |
| Serratia species | Resistant | [1] |
| Bacteroides fragilis | Resistant | Less active than cefoxitin against anaerobes [1]. |
| Many Proteus & Providencia species | Resistant | [1] |
| Enterobacter species | Resistant | [1] |
| Citrobacter freundii | Resistant | (Note: C. diversus is very susceptible) [1] |
This compound resistance occurs through general mechanisms common to cephalosporins. The table below describes these pathways, synthesized from recent research on related bacteria [2] [3] [4].
| Mechanism | Description | Key Components / Examples |
|---|---|---|
| Enzymatic Inactivation | Production of enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive [2] [3]. | β-lactamases (e.g., AmpC, ESBLs, carbapenemases) [2] [3]. |
| Efflux Pumps | Activation of pump systems that actively export antibiotics out of the bacterial cell, reducing intracellular concentration [2] [4]. | Mex efflux pump systems (in P. aeruginosa) [2] [4]. |
| Target Modification | Mutations in the genes encoding the antibiotic's target proteins, reducing the drug's binding affinity [2]. | Mutations in penicillin-binding proteins (PBPs) [2]. |
| Reduced Permeability | Changes in the bacterial cell envelope that limit the antibiotic's ability to enter the cell [2] [4]. | Loss or modification of outer membrane porins [2] [4]. |
| Biofilm Formation | Growth in structured, matrix-encased communities that physically impede antibiotic penetration and create heterogeneous metabolic states [4]. | Extracellular polymeric substance (EPS) matrix, extracellular DNA (eDNA) [4]. |
The following diagram illustrates how these core mechanisms function at the cellular level to confer resistance.
For researchers characterizing resistant strains, here are detailed methodologies for key experiments.
The gold standard for phenotypic resistance detection is to determine the Minimum Inhibitory Concentration (MIC) [5].
Q1: What is the inoculum effect, and does it apply to this compound? A1: Yes. The inoculum effect refers to a significant increase in the MIC of an antibiotic when a very high bacterial inoculum is used (>10^6 CFU). This has been documented for this compound, particularly with Enterobacteriaceae, likely due to increased hydrolysis by β-lactamases present in the large bacterial population [1].
Q2: Are there known mutational pathways that lead to this compound resistance? A2: While specific mutational pathways for this compound are not detailed in the search results, antibiotic resistance generally arises from mutations in chromosomal genes. These can affect drug targets (e.g., pbp genes), upregulate efflux pumps (e.g., mex genes), or alter porins. The frequency of such mutations depends on the number of potential sites and the requirement for single versus multiple cooperative mutations [7].
Q3: My experiment shows a resistant phenotype, but I cannot detect a known resistance gene. What are other possible explanations? A3: This is a common challenge. Unexplained resistance can be due to:
It is important to note that the most detailed profile of this compound is from a 1987 publication [1]. Contemporary research on cephalosporin resistance focuses on newer generations (especially third-generation and ESCs) and pathogens of critical concern like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae [2] [8]. For the most current trends, you may need to consult databases for recent studies on general cephalosporin resistance mechanisms.
Q1: What is the extent and clinical significance of ceforanide's protein binding? this compound exhibits high binding to serum proteins at approximately 87.9% [1]. This high level of binding is clinically significant because it influences the drug's volume of distribution and systemic clearance. The free (unbound) drug concentration is the pharmacologically active fraction; therefore, protein binding levels directly impact antibacterial efficacy and dosing regimens [1].
Q2: What are the key pharmacokinetic parameters of this compound? The table below summarizes the mean pharmacokinetic parameters for total (bound and unbound) this compound from a study on patients undergoing surgery [1].
| Parameter | Value for Total Drug |
|---|---|
| Elimination Rate Constant | 0.41 h⁻¹ |
| Volume of Distribution | 100 ml/kg |
| Systemic Clearance | 45.9 ml/min per 1.73 m² |
| Protein Binding | 87.9% |
For comparison, the elimination rate constant for the free (unbound) drug was higher, at 0.50 h⁻¹ [1].
Q3: What experimental protocol is used to determine this compound protein binding? The following workflow outlines a standard methodology for determining this compound protein binding and pharmacokinetics in a clinical study [1].
Q4: How does protein binding affect a drug's activity and distribution? The relationship between protein binding and drug activity is fundamental to pharmacology. This relationship can be visualized in the following diagram.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in free drug concentration measurements | Incomplete separation of free fraction; protein leakage during ultrafiltration. | Validate the centrifugal filtration system. Use appropriate molecular weight cut-off filters and check for membrane integrity. |
| Lower than expected total drug concentrations | Instability of this compound in serum samples; degradation post-collection. | Ensure samples are processed and frozen promptly. Validate the stability of this compound in the specific sample matrix under storage conditions. |
| Poor correlation between drug inhibition and MIC | The PBP being inhibited may not be the primary bactericidal target. | Investigate the inhibition profile of different PBPs. For C. difficile, PBP2 is the primary target, not PBP1 or PBP3 [2]. |
The inoculum effect refers to the phenomenon where the minimum inhibitory concentration of an antibiotic increases when a higher bacterial inoculum is used for testing [1]. For cephalosporins, this is primarily mediated by bacterial production of β-lactamase enzymes [1]. The table below summarizes the inoculum effect for several cephalosporins based on current research.
| Antibiotic | Observed Inoculum Effect | Key Characteristics & Context |
|---|---|---|
| Cefazolin | Pronounced [2] [1] | Well-documented in MSSA; associated with type A & C β-lactamases; potential link to clinical failure in high-inoculum infections [3] [2]. |
| Cephalexin | Pronounced [4] | Significant MIC increase observed with β-lactamase-producing strains [4]. |
| Cephalothin | Mild [4] | Modest MIC increase; more pronounced in type B & C β-lactamase-producing strains [4]. |
| Cefoperazone | Variable (Synergy Dependent) | One study noted reduced activity against MRSA at high inoculum, but also found it enhanced the activity of cefmetazole in combination therapy [5]. |
| Ceftaroline | None / Minimal [2] [6] | Maintains activity against high inocula of MSSA, including strains showing a strong cefazolin inoculum effect [2] [6]. |
| Ceftobiprole | Slight [4] | Shows lowest MICs at high inoculum among tested cephalosporins, though a slight increase is seen in β-lactamase-positive vs. negative strains [4]. |
| Ceftriaxone | Negligible [4] | Activity is generally not affected by inoculum size [4]. |
Here is a detailed methodology for conducting broth microdilution to assess the inoculum effect, based on standard procedures used in the cited literature [3] [2] [4].
Objective: To determine the impact of bacterial inoculum size on the Minimum Inhibitory Concentration of a cephalosporin antibiotic.
Materials:
Procedure:
Prepare Inoculum:
Perform Broth Microdilution:
Incubate and Read:
Interpret Results:
This workflow outlines the key stages of the experiment from preparation through data interpretation:
Q1: What is the clinical significance of the cefazolin inoculum effect? A1: The clinical relevance is still debated. A 2024 systematic review found that evidence from small observational studies does not currently support CzIE testing in clinical practice, as it was not a consistent predictor of higher mortality or treatment failure [3]. However, theoretical concerns and some data from animal models suggest it could lead to worse outcomes in deep-seated, high-burden infections like endocarditis [2] [1].
Q2: Are there alternative antibiotics that are not affected by the inoculum effect? A2: Yes, research indicates that several alternatives show minimal to no inoculum effect:
Q3: Can the inoculum effect be overcome with β-lactamase inhibitor combinations? A3: This is a primary strategy. For example, studies on cefoperazone-sulbactam show that the addition of sulbactam can restore activity and reduce MICs against many multidrug-resistant organisms, even at high inocula. The ratio of drug to inhibitor is critical, with a 1:1 ratio often demonstrating superior activity compared to a 2:1 ratio [7].
Ceforanide is a broad-spectrum, parenteral cephalosporin. Its key pharmacokinetic properties that inform dosing interval optimization are summarized below.
| Parameter | Value/Description | Implication for Dosing |
|---|---|---|
| Elimination Half-life | 2.6 - 3.0 hours (normal renal function) [1] [2] [3] | Longer half-life vs. other early cephalosporins enables extended dosing intervals. |
| Dosing Interval (Typical) | Every 12 hours (q12h) [3] | Suitable for twice-daily dosing for many infections. |
| Primary Elimination Route | Renal (80-90% excreted unchanged) [2] [3] | Requires dose adjustment in renal impairment. |
| Half-life in Anuria | ~20 hours [3] | Significantly prolonged; intervals must be extended. |
| Protein Binding | Approximately 88% (in vivo) [4] | Influences volume of distribution and free drug concentration. |
| Peak Serum Concentration (IV) | 135 μg/mL (after 1000 mg dose) [2] | High peak levels contribute to efficacy. |
For researchers, robust experimental methodologies are critical for generating pharmacokinetic data. The following protocols, adapted from contemporary studies on similar cephalosporins, provide a framework for investigating this compound.
This design is suitable for characterizing drug behavior in a target patient population, such as pediatrics or critically ill individuals [5].
This method evaluates bactericidal activity under dynamic, physiologically relevant conditions [4].
The workflow for designing and interpreting these experiments can be visualized as follows:
Q: What is the PK/PD target for this compound, and how does it guide the dosing interval? A: this compound, like other β-lactams, exhibits time-dependent killing. Its efficacy is best correlated with the percentage of the dosing interval that the free (unbound) drug concentration exceeds the pathogen's Minimum Inhibitory Concentration (%fT>MIC). For maximal bactericidal activity, a target of 60-70% fT>MIC is often used for cephalosporins [7]. The 12-hour dosing interval is feasible because this compound's ~3-hour half-life helps maintain free drug levels above the MIC for susceptible pathogens for a sufficient duration.
Q: Our HPLC-UV analysis of this compound shows poor peak separation. What can be adjusted? A: Poor peak separation often requires method re-development. Key parameters to optimize include:
Q: How should we handle patient serum samples for this compound assay to ensure stability? A: Antibiotic stability is critical for accurate results. Based on protocols for similar cephalosporins:
Q: How does renal impairment alter this compound's pharmacokinetics and dosing? A: Renal function is the primary driver of dosing adjustment. Since 80-90% of this compound is eliminated unchanged by the kidneys, reduced renal function dramatically increases its half-life (up to ~20 hours in anuria) [3]. This requires a longer dosing interval to prevent drug accumulation and potential toxicity. Dosing must be adjusted based on creatinine clearance (CrCl), similar to other renally eliminated cephalosporins [8].
This compound is a "second-generation" cephalosporin antibiotic with a historical research background and is not widely used in current clinical practice [1] [2]. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which is a characteristic shared among cephalosporins [1] [3].
The table below summarizes its key profile:
| Property | Description |
|---|---|
| Drug Class | Second-generation cephalosporin antibiotic [2] |
| Approval Status | Not currently US-approved; status in other regions is unclear [1] |
| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [1] [3] |
| Primary Indications (Historical) | Treatment of infections caused by susceptible organisms (e.g., community-acquired pneumonia, skin/soft tissue infections) [1] [4] [2] |
| Spectrum of Activity | Similar to cefamandole. Active against many gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and some gram-negative bacteria (e.g., Escherichia coli, Klebsiella, Haemophilus influenzae). Not active against Pseudomonas, Enterobacter, or Bacteroides fragilis [1] [2]. |
Bacterial persisters are a small subpopulation of dormant, non-growing, or slow-growing cells that can survive high concentrations of antibiotics. They are genetically identical to the susceptible population but exhibit a transient, non-inherited tolerance. This tolerance is a major contributor to chronic and relapsing infections and is distinct from genetic antibiotic resistance [5] [6] [7].
The following diagram outlines a core experimental workflow for studying these persister cells.
This methodology allows you to measure the fraction of persister cells in a population after antibiotic treatment [5] [6].
| Issue | Possible Cause | Solution |
|---|---|---|
| No persisters are detected. | Antibiotic concentration is too low or exposure time is too short. | Confirm the Minimum Inhibitory Concentration (MIC) and use a concentration at least 10x MIC. Extend the exposure time [6]. |
| All cells are killed; no survivors. | The entire population may be actively growing, or the antibiotic is also effective against some dormant cells. | Use cultures from the stationary phase, which naturally contain more persisters. Visually inspect killing curves; a biphasic curve (rapid killing followed by a plateau) is characteristic of persisters [5] [6]. |
| High and variable persister counts between replicates. | Inoculum size is not standardized. | Precisely standardize the starting bacterial inoculum for every experiment. A high initial inoculum can lead to artifacts [2]. |
| Survivors are genetic mutants, not persisters. | Failure to confirm the phenotypic nature of persistence. | Re-growth Test: Re-culture the surviving cells and re-challenge them with the same antibiotic. True persisters will exhibit a similar killing curve as the original population, while resistant mutants will not [6]. |
Biofilms are structured communities of bacteria and are a major source of persister cells, making infections notoriously difficult to eradicate [5] [7].
Here are answers to frequently asked questions to help troubleshoot issues during your experiments with ceforanide.
What are the correct long-term storage conditions for this compound powder? this compound should be stored as a solid powder in a tightly sealed container at -20°C in a cool, well-ventilated area. Some suppliers also indicate that solutions can be stored at -80°C [1]. Always keep it away from direct heat and light sources.
Is this compound stable at room temperature? The stability of the powder at room temperature is not explicitly detailed in the available data. However, a key study on antimicrobial stability in microdilution trays found that this compound, when prepared in a solution at pH 6.80 and 7.31, maintained its biological activity for up to one year when stored at -70°C and was also stable at -25°C. This suggests that for long-term stability, low-temperature storage is critical [2]. For short-term use (e.g., during an ongoing experiment), please consult the specific protocol.
What are the critical handling precautions for this compound? this compound is classified as harmful if swallowed and is very toxic to aquatic life. Please adhere to the following [1]:
What substances are incompatible with this compound? this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1]. You should avoid preparing or storing it with these materials.
The table below summarizes key quantitative stability data from a controlled study to assist in your experimental design [2].
| Storage Temperature | Stability Duration | Notes |
|---|---|---|
| -70°C | 1 Year | Stable in solution at pH 6.80 and 7.31. |
| -25°C | 1 Year | Stable. |
| 4°C | Several Months | Suitable for short-term storage; desiccation can occur. |
| -10°C | Not Satisfactory | Least satisfactory storage condition. |
For researchers needing to validate the stability of this compound or similar beta-lactam antibiotics under specific conditions, the following workflow outlines the standard methodology as used in recent systematic reviews [3]. This is crucial for justifying the use of extended infusions in pre-clinical or clinical settings.
Methodology Details:
| Feature | Ceforanide | Cefamandole |
|---|---|---|
| Generation | Second-generation cephalosporin [1] [2] | Second-generation cephalosporin [3] [4] |
| Gram-positive Activity | Less active than cefamandole, cefuroxime, and first-generation cephalosporins against Staphylococcus aureus [1] | Very susceptible against most gram-positive cocci (except Streptococcus faecalis), including Penicillin G-resistant Staphylococcus aureus [3] |
| Gram-negative Activity | Superior to first-generation against several Enterobacteriaceae; excellent against Haemophilus influenzae (including β-lactamase-producing strains) and Neisseria gonorrhoeae [1] [2] | Broad spectrum; very susceptible against Haemophilus influenzae; inhibits most strains of E. coli, Klebsiella, and Proteus [3] |
| Resistant Organisms | Pseudomonas, Acinetobacter, Serratia, Bacteroides fragilis, and many Proteus and Providencia species [1] [2] | Pseudomonas species and Streptococcus faecalis (Enterococci) [3] |
| Plasma Half-Life (Human) | ~3 hours [2] | ~34 minutes [5] |
| Dosing Schedule | Twice daily [1] [2] | Every 4-6 hours [5] |
The comparative data in the table above are primarily derived from standard in vitro and in vivo studies. Here is a summary of the key methodological approaches:
Both this compound and cefamandole are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to specific Penicillin-Binding Proteins (PBPs), which are enzymes critical for the cross-linking and strengthening of the peptidoglycan cell wall. By inhibiting these proteins, the antibiotics cause the bacterial cell wall to weaken, leading to cell lysis and death [8] [4].
The following diagram illustrates this common mechanism of action.
The primary differences in their clinical use stem from their pharmacokinetic profiles and spectrum nuances:
The data presented in this guide are generated through a structured research process, from initial laboratory analysis to clinical application. The workflow below summarizes this journey.
The key study utilized an in vitro pharmacokinetic model to simulate realistic human drug concentration profiles, providing more clinically relevant bactericidal data than static concentration models [1].
The experimental workflow involved several key stages [1]:
Ceforanide's strong performance in the kinetic model is directly linked to its favorable pharmacokinetics, which allow for sustained antibacterial pressure [2] [3] [4].
| Pharmacokinetic Parameter | This compound Profile | Clinical Implication |
|---|---|---|
| Plasma Half-life | 2.6 to 3.0 hours in healthy adults [2] [3] [4]. | Enables twice-daily dosing, longer dosing intervals compared to other second-generation cephalosporins (except cefonicid) [3] [4]. |
| Peak Plasma Concentration | ~135-140 mg/L after a 1g IV dose [3] [4]. | Achieves high initial concentrations for rapid bacterial killing. |
| Protein Binding | Approximately 80% [3] [4]. | Antibacterial activity in vitro is influenced little by human serum [3] [4]. |
| Urinary Recovery | 80-100% excreted unchanged in urine over 24 hours [2] [3] [5]. | Indicates primary renal excretion via glomerular filtration; excellent for urinary tract infections [2] [3]. |
The kinetic model data aligns with broader in vitro profiles, showing this compound is a viable alternative to first and other second-generation cephalosporins [3] [4].
The in vitro pharmacokinetic model provides a crucial bridge between simple static tests and complex clinical trials. For this compound, it effectively demonstrated how its long half-life and sustained bactericidal action translate into potent activity against common pathogens, supporting its clinical use with a convenient twice-daily regimen [1] [3] [4].
The table below summarizes the in vitro minimum inhibitory concentration (MIC) data for ceforanide and several other cephalosporins against common bacterial pathogens, based on historical study data.
Table 1: Comparative In Vitro Antibacterial Activity of Cephalosporins [1] [2] [3]
| Bacterial Species | This compound | Cefamandole | Cefazolin / Cephalothin | Cefuroxime | Ceftazidime | Activity Summary for this compound |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | MICs higher than comparators [1] | Potent inhibitor [1] | Potent inhibitor [1] | Potent inhibitor [1] | Less active (MICs 4-8 mg/L) [3] | Less potent than other 1st/2nd gen. [1] |
| Streptococcus pneumoniae | Susceptible [1] | Susceptible [1] | Susceptible [1] | ... | ... | Potent inhibitor (excl. enterococci) [1] |
| Escherichia coli | Similar to cefamandole [1] | Similar to this compound [1] | Less active than this compound [1] | ... | Highly active (MIC ≤2 mg/L) [3] | More active than 1st gen. [1] |
| Klebsiella pneumoniae | Often most potent [1] | Variable [1] | Variable [1] | ... | Highly active [3] | Generally very active [1] |
| Proteus mirabilis | Inhibited at 3.12 µg/ml [2] | ... | ... | ... | Highly active [3] | Susceptible [2] |
| Haemophilus influenzae | Susceptible (incl. β-lactamase+) [1] | Susceptible [1] | ... | ... | ... | Active, similar to other 2nd gen. [1] |
| Neisseria gonorrhoeae | Excellent activity [1] | ... | ... | ... | ... | Highly susceptible [1] |
| Enterobacter spp. | Generally resistant [1] | ... | ... | Markedly less active [3] | Highly active [3] | Generally resistant [1] |
| Pseudomonas aeruginosa | Resistant [1] | Resistant [1] | Resistant [1] | Resistant [1] | Active (MIC ≤4 mg/L) [3] | Resistant [1] |
| Bacteroides fragilis | Resistant [1] | ... | ... | Most active agent [3] | Inactive [3] | Resistant [1] |
| Serratia marcescens | Resistant / Minimal activity [1] [2] | ... | ... | ... | Highly active [3] | Not active [1] [2] |
The MIC values presented are highly dependent on specific laboratory conditions. Key methodological factors from the cited studies that can significantly influence the results include:
The following workflow outlines a general methodology for determining and comparing MIC values, incorporating the critical factors mentioned above:
Beyond in vitro MIC data, the pharmacokinetic profile of an antibiotic is crucial for its clinical application.
Table 2: Comparative Pharmacokinetic Properties [1] [4]
| Parameter | This compound | Cefonicid | Cefotaxime (3rd Gen) | Ceftriaxone (3rd Gen) |
|---|---|---|---|---|
| Elimination Half-life | 2.5 - 3.0 hours | Longer than this compound [1] | ~1.2 hours [4] | ~8.8 hours [4] |
| Dosing Schedule | Every 12 hours [1] | ... | Multiple times per day [4] | Once daily [4] |
| Primary Excretion | Renal (unchanged) [1] | ... | Renal [4] | Dual (Hepatic/Renal) [4] |
| Protein Binding | ~80% [1] | ... | ~35% [4] | ~95% [4] |
The longer half-life of this compound, compared to many contemporary cephalosporins (except cefonicid), was its most distinctive feature, allowing for a convenient twice-daily dosing schedule [1]. Therapeutically, it was found comparable in efficacy to other antibiotics like cephazolin in treating skin/soft tissue infections and community-acquired pneumonia, and to cephalothin for surgical prophylaxis [1].
When interpreting this information for contemporary purposes, consider the following:
The table below summarizes the key safety and pharmacokinetic parameters of ceforanide as reported in historical literature.
| Parameter | Value / Description | Context & References |
|---|---|---|
| Overall Safety Profile | Generally well-tolerated in clinical trials [1] [2] [3] | "No toxicity was observed" in CABG surgery prophylaxis [1]; well tolerated systemically and locally in human subjects [2]. |
| Common Adverse Reactions | Not extensively detailed in available reports. | Early clinical reviews note minor adverse effects after large doses [3]. |
| Unique Safety Concerns | No unique major toxicities reported in available data. | Considered safe for use in pregnant women for acute obstetric infections [4]. |
| Elimination Half-Life | 2.5 - 3.5 hours [4] [3] | Allows for twice-daily dosing [5] [3]. |
| Protein Binding | >80% (approximately 81%) [4] | |
| Primary Route of Elimination | Renal excretion (85-90%) [3] | Requires dosage adjustment in renal impairment [4]. |
| Volume of Distribution | 0.13 - 0.4 L/kg [4] | Indicates distribution primarily in the extracellular space. |
The safety and pharmacokinetic profile of this compound was established through specific clinical and experimental protocols.
Research established this compound's profile through methods like intravenous infusion in human subjects, measuring serum, tissue, and fluid concentrations over time [3]. Key findings include:
The experimental workflow for establishing this profile is summarized below:
When interpreting this data for contemporary application, several important limitations must be acknowledged:
The table below summarizes key findings from a 1981 clinical trial that directly compared this compound and Cefazolin for treating community-acquired bacterial pneumonia [1].
| Aspect | This compound | Cefazolin |
|---|---|---|
| Dosage Regimen | 0.5 g IV every 12 hours | 1.0 g IV every 8 hours |
| Number of Patients | 28 | 26 |
| Primary Pathogens | Streptococcus pneumoniae, Haemophilus influenzae | Streptococcus pneumoniae, Haemophilus influenzae |
| Clinical Response | All evaluable patients responded | All evaluable patients responded |
| Mean Peak Serum Level | 39.6 μg/mL (1h post-dose) | Information not provided in source |
| Mean Trough Serum Level | 2.5 μg/mL (11.5h post-dose) | Information not provided in source |
| Eradication of *H. influenzae* | Persisted in 4 out of 5 patients | Persisted in 5 out of 8 patients |
| Safety Profile | No serious adverse reactions | No serious adverse reactions |
This table consolidates data on this compound's antibacterial activity and its pharmacological properties as characterized in reviews from the 1980s [2] [3] [4].
| Property | Description of this compound |
|---|---|
| Classification | Second-generation, parenteral cephalosporin [1] [2] [4] |
| Antibacterial Spectrum | Similar to cefamandole. Active against many gram-negative bacteria (E. coli, Klebsiella, H. influenzae) and gram-positive bacteria (though less active than 1st-gen against S. aureus). Inactive against Pseudomonas, Serratia, B. fragilis [2] [4]. |
| Half-Life | ~3 hours (allowing for twice-daily dosing) [2] [3] |
| Protein Binding | >80% (highly bound to plasma proteins) [3] |
| Primary Route of Elimination | Renal excretion (85-90%) [2] |
| Volume of Distribution | 0.13–0.4 L/kg [3] |
For clarity, here is the detailed methodology from the key 1981 clinical trial comparing this compound and Cefazolin [1]:
The workflow of this clinical trial is visualized below:
Based on the historical data:
This compound is a "second-generation" cephalosporin antibiotic that occupies a unique position among β-lactam antimicrobials due to its extended elimination half-life and broad tissue distribution profile. As a bactericidal agent, this compound functions similarly to other cephalosporins by binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis through its β-lactam ring structure. Its antibacterial spectrum most closely resembles those of cefamandole and cefonicid, showing in vitro superiority to first-generation cephalosporins against several Enterobacteriaceae species and maintaining activity against Haemophilus influenzae, including β-lactamase-producing strains. However, its activity against Staphylococcus aureus is less potent than that of cefamandole, cefuroxime, and first-generation cephalosporins, while Pseudomonas, Acinetobacter, Serratia species, and Bacteroides fragilis are typically resistant [1].
The distinguishing pharmacokinetic characteristic of this compound is its prolonged elimination half-life of approximately 2.5-3.0 hours in healthy adults with normal renal function, which is substantially longer than that of many other cephalosporins and permits twice-daily dosing in most clinical situations [2] [1]. This extended half-life, combined with its significant tissue penetration capabilities, has made this compound a subject of particular interest in comparative tissue penetration studies, especially in contexts requiring sustained antibiotic concentrations at infection sites, such as cardiac tissue, bone, and soft tissues [3] [1].
The tissue penetration characteristics of this compound have been systematically evaluated against other cephalosporins in both human and animal studies. The following table summarizes key comparative data from critical studies that directly compare this compound with relevant alternatives across various tissue types:
Table 1: Comparative Tissue Concentrations of this compound Versus Other Cephalosporins
| Tissue Type | This compound Concentration | Comparison Drug | Comparative Drug Concentration | Time Post-Dose | Model System |
|---|---|---|---|---|---|
| Right Atrial Appendage | 28.0 μg/g | Cefamandole: 5.0 μg/g | 5.0 μg/g | 3 hours | Human (cardiac surgery) |
| Plasma | ~35 μg/mL | Cefamandole: ~5 μg/mL | ~5 μg/mL | 3 hours | Human (cardiac surgery) |
| Plasma half-life | 2.5 h | Cefamandole: 0.75 h | 0.75 h | Pre-bypass | Human (cardiac surgery) |
| Atrial half-life | 2.1 h | Cefamandole: 0.72 h | 0.72 h | Pre-bypass | Human (cardiac surgery) |
| Peak plasma | 173 μg/mL | Cefamandole: 49 μg/mL | 49 μg/mL | 100 mg/kg SC dose | Rat model |
| Plasma AUC | 324 μg·h/mL | Cefamandole: 42 μg·h/mL | 42 μg·h/mL | 100 mg/kg SC dose | Rat model |
| Plasma half-life | 0.9 h | Cefamandole: 0.4 h | 0.4 h | 100 mg/kg SC dose | Rat model |
Beyond the specific comparative data presented in Table 1, additional studies have confirmed that this compound achieves therapeutic concentrations in a wide range of other tissues and body fluids, including bone, cardiac tissue, female pelvic organ tissues, abscess fluid, gallbladder tissue and bile, and urine [1]. However, penetration into synovial fluid and saliva has been characterized as relatively poor. The protein binding of this compound is approximately 80%, which is an important consideration in understanding its tissue distribution dynamics, though interestingly, its antibacterial activity in vitro is influenced little by the presence of human serum [1].
The comparative tissue penetration data for this compound primarily derive from several foundational study designs with specific methodological approaches:
Table 2: Summary of Key Experimental Protocols in this compound Tissue Penetration Studies
| Study Objective | Dosing Protocol | Sample Collection & Timing | Analytical Method | Key Experimental Controls |
|---|---|---|---|---|
| Cardiac tissue penetration in open-heart surgery [3] | 30 mg/kg IV bolus immediately before surgery | Tissue samples obtained at various times post-dose (0.5-8 h) during scheduled surgical procedures | Microbiological assay or HPLC | Uniform dosing per kg; simultaneous sampling of multiple tissues |
| Comparative tissue distribution in rat model [4] | 100 mg/kg subcutaneous injection | Serial blood and tissue samples at predetermined intervals | Specific assay methodology not stated | Standardized animal model; parallel evaluation of multiple cephalosporins |
| General pharmacokinetic profiling [1] | 1g IV dose (30-min infusion) in healthy volunteers | Serial blood and urine collection over 24-48 hours | HPLC or microbiological assay | Controlled conditions; specific patient populations |
The experimental workflow for tissue penetration studies typically follows a systematic sequence from study design through data interpretation, as illustrated below:
This compound's tissue penetration characteristics must be understood within the context of its overall pharmacokinetic profile, which features several distinctive advantages:
Extended Elimination Half-Life: With a plasma elimination half-life of approximately 2.5-3.0 hours in healthy adults, this compound possesses one of the longest half-lives among currently available cephalosporins, exceeded only by cefonicid within its class [2] [1]. This extended half-life is reflected not only in plasma but also in tissues, as demonstrated by the atrial appendage half-life of 2.1 hours observed in cardiac surgery patients [3].
Linear Pharmacokinetics: this compound demonstrates dose-dependent linear pharmacokinetics following intravenous administration, with peak plasma concentrations of 135-140 mg/L achieved after a 1g 30-minute intravenous infusion [1]. This linearity simplifies dosing predictability across different patient populations.
Favorable Distribution Characteristics: The apparent volume of distribution of this compound in healthy adult volunteers ranges from 8 to 13 liters, indicating distribution beyond the vascular compartment [1]. The area under the plasma concentration-time curve (AUC) for this compound significantly exceeds that of comparators like cefamandole (324 μg·h/mL versus 42 μg·h/mL in rat models), reflecting greater overall systemic exposure [4].
Renal Elimination Profile: this compound is primarily eliminated unchanged by glomerular filtration, with approximately 83-95% of the administered dose recovered unchanged in urine within 24 hours [1]. This renal elimination pathway results in prolonged half-life in patients with renal impairment (up to 25 hours in severe renal insufficiency), necessitating dosage adjustment in this population.
The favorable tissue penetration profile of this compound has direct implications for its clinical application across various therapeutic scenarios:
Surgical Prophylaxis: The sustained concentrations of this compound in cardiac tissues, sternum, and intercostal muscle provide a pharmacological rationale for its efficacy in preventing infections following open heart surgery [3] [5]. Clinical trials have demonstrated that this compound prophylaxis is comparable in efficacy to cephalothin in patients undergoing open heart surgery or vaginal hysterectomy, despite this compound's less frequent dosing schedule [1].
Treatment of Tissue-Based Infections: The achievement of therapeutic concentrations in bone, cardiac tissue, and soft tissues supports the use of this compound for infections at these sites [2] [1]. Specifically, this compound has demonstrated clinical efficacy in the treatment of osteomyelitis, endocarditis, and skin and soft tissue infections, with clinical and bacteriological cure rates approximating 95% in skin and soft tissue infections due to Staphylococcus aureus or β-haemolytic streptococci [1].
Dosing Schedule Advantages: The combination of extended half-life and effective tissue penetration allows for twice-daily dosing of this compound in most clinical situations, offering potential advantages in terms of reduced administration costs, improved patient compliance, and simplified outpatient therapy protocols compared to other cephalosporins requiring more frequent administration [2] [1].
The comprehensive analysis of comparative tissue penetration studies establishes this compound as a second-generation cephalosporin with distinctive pharmacokinetic advantages, particularly regarding its extended half-life and sustained concentrations in various tissues. While its spectrum of antibacterial activity most closely resembles those of cefamandole and cefonicid, its tissue distribution profile and elimination kinetics differentiate it from these comparators.
For researchers and drug development professionals, this compound represents an important example of how pharmacokinetic optimization can enhance the utility of an antibiotic within its class. The experimental data summarized in this review provide a framework for evaluating tissue penetration characteristics of new antimicrobial agents and highlight the importance of correlating pharmacokinetic parameters with clinical efficacy outcomes.